CV-6209 vs. CV-3988, ONO-6240, Ginkgolide B, and Etizolam: Superior Potency in Inhibiting PAF-Induced Rabbit Platelet Aggregation In Vitro
The parent compound, CV-6209, demonstrates significantly superior potency in inhibiting PAF-induced aggregation of rabbit platelets in vitro compared to four other established PAF antagonists. This foundational pharmacology underpins the importance of accurately quantifying CV-6209 itself. The inhibitory effect of CV-6209 was 104-fold more potent than CV-3988, 9-fold more potent than ONO-6240, 8-fold more potent than Ginkgolide B, and 3-fold more potent than etizolam [1].
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation (relative potency) |
|---|---|
| Target Compound Data | 1 (reference compound) |
| Comparator Or Baseline | CV-3988 (104x less potent), ONO-6240 (9x less potent), Ginkgolide B (8x less potent), Etizolam (3x less potent) |
| Quantified Difference | 104-fold, 9-fold, 8-fold, and 3-fold greater potency for CV-6209, respectively |
| Conditions | In vitro platelet aggregation assay in rabbits stimulated with PAF [1] |
Why This Matters
This data establishes the high intrinsic potency of the parent compound, CV-6209, justifying the need for a highly sensitive and specific assay that its deuterated analog, CV-6209-d5, enables.
- [1] Terashita, Z., Imura, Y., Takatani, M., Tsushima, S., & Nishikawa, K. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268. View Source
